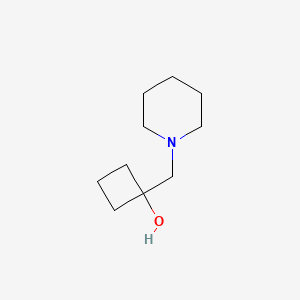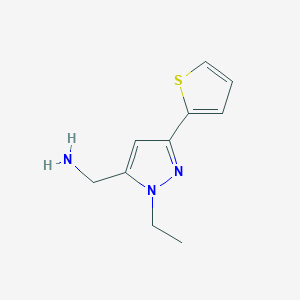
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
The compound is a derivative of oxazolidinedione and an amine. Oxazolidinediones are a class of compounds that contain a five-membered ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
While the specific synthesis process for “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” is not available, amines can be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, and reaction of alky halides with ammonia . Oxazolidinediones can be synthesized from amino acids .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Oxazolidinediones can react with amines to form substituted ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Amines generally have a pyramidal shape and can participate in hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Oxazolidine-2,4-diones serve as versatile intermediates in organic synthesis. A notable approach involves the synthesis of these compounds through a two-step reaction sequence, starting from α-ketols and isocyanates. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones from the appropriate functionalized α-ketols in good yields. The hydrolysis of these diones yields α-hydroxyamides with a quaternary stereocenter, showcasing their utility in creating complex molecules with significant stereochemical control (Merino et al., 2010).
Another significant synthetic utility of substituted 3-amino-oxazolidin-2,4-diones involves their conversion to N',N'-disubstituted α-hydroxyhydrazides using sodium methoxide in methanol, under both conventional and microwave-assisted conditions (Kurz & Widyan, 2005).
Applications in Heterocycle Synthesis
These compounds are instrumental in the synthesis of heterocyclic compounds. For instance, oxazolidine-2,4-diones have been used to synthesize various heterocyclic frameworks in a one-pot fashion using atmospheric carbon dioxide, showcasing an environmentally friendly approach to accessing biologically relevant motifs (Zhang et al., 2015).
Biological and Medicinal Chemistry Applications
Oxazolidine-2,4-diones have found applications in biological and medicinal chemistry, particularly as pseudo-irreversible inhibitors of serine proteases. The structural modification of the oxazolidine-2,4-dione scaffold has shown to significantly affect inhibitory potency against enzymes such as elastase, illustrating the potential for the development of new therapeutic agents (Santana et al., 2012).
Material Science and Polymerization
In the field of materials science, oxazolidine-2,4-diones have been utilized in the synthesis of polymers. For example, the polymerization of specific derivatives has led to the development of novel aliphatic-aromatic polyureas, demonstrating the utility of these compounds in creating new materials with potentially valuable properties (Mallakpour & Rafiee, 2003).
Mécanisme D'action
Orientations Futures
The future directions for research on “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” would depend on its potential applications. For example, if it has therapeutic properties, it could be further developed as a drug. Alternatively, if it has unique chemical properties, it could be used in the synthesis of other compounds .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONHRMATUKCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)



![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)




![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)
![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)
